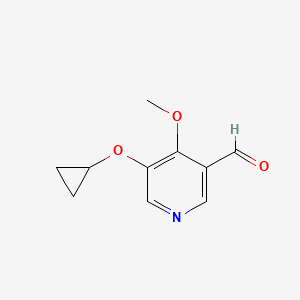

5-Cyclopropoxy-4-methoxynicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

5-cyclopropyloxy-4-methoxypyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H11NO3/c1-13-10-7(6-12)4-11-5-9(10)14-8-2-3-8/h4-6,8H,2-3H2,1H3 |

InChI Key |

AZHXTTHNEMALGE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=NC=C1C=O)OC2CC2 |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Cyclopropoxy 4 Methoxynicotinaldehyde

Retrosynthetic Disconnection Approaches to the Nicotinaldehyde Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.indeanfrancispress.com For 5-Cyclopropoxy-4-methoxynicotinaldehyde (I), several logical disconnections can be proposed to devise a convergent and efficient synthetic route.

The primary retrosynthetic disconnections for the target molecule are:

C-O Bond Disconnections (Ether Linkages): The cyclopropoxy and methoxy (B1213986) groups can be disconnected to reveal a dihydroxynicotinaldehyde precursor (II). This approach simplifies the target to a core pyridine (B92270) structure where the key challenge becomes the regioselective etherification of the two hydroxyl groups.

C-C Bond Disconnection (Aldehyde Group): The aldehyde functionality can be traced back to a more stable precursor, such as a nitrile (III), an ester (IV), or a carboxylic acid. This is a common strategy as aldehydes can be sensitive to certain reaction conditions. youtube.com The conversion of these functional groups to an aldehyde in the final steps of the synthesis is a key transformation.

A plausible retrosynthetic pathway, illustrated in Figure 1, begins by transforming the aldehyde group into a nitrile (Functional Group Interconversion, FGI), leading to intermediate (III). Subsequent disconnection of the two ether bonds (C-O disconnections) points towards a dihalonicotinonitrile, such as 4,5-dichloronicotinonitrile (B8795247) (V), as a key building block. This precursor is advantageous as the differential reactivity of the halogen atoms can potentially be exploited for sequential, regioselective substitution.

Precursor Synthesis and Strategic Functional Group Interconversions

The forward synthesis, guided by the retrosynthetic analysis, requires the robust preparation of key precursors and the strategic implementation of functional group transformations.

The synthesis of polysubstituted pyridine cores, such as nicotinic acid or nicotinonitrile derivatives, is a well-established field. ijpsonline.comorganic-chemistry.orgresearchgate.net Multicomponent reactions (MCRs) are particularly powerful for rapidly building molecular complexity from simple starting materials. researchgate.net For instance, a Hantzsch-type pyridine synthesis or related MCRs could be employed to construct a suitably substituted pyridine ring. illinois.edu

Alternatively, a common route involves the functionalization of a pre-existing pyridine ring. Starting from a simple nicotinic acid derivative, sequential halogenation, nitration, or other electrophilic substitution reactions can be used to install the necessary functional groups at the C4 and C5 positions, which can later be converted to the desired alkoxy moieties.

The introduction of the methoxy and cyclopropoxy groups is a critical phase of the synthesis. Starting from a dihalo- or dihydroxy-pyridine precursor, sequential etherification is required.

Introduction of the Methoxy Group: The methoxy group can be readily installed via a nucleophilic aromatic substitution (SNAr) reaction. Reacting a chloropyridine derivative with sodium methoxide (B1231860) in a suitable polar aprotic solvent like DMF or DMSO typically proceeds in high yield. The electron-deficient nature of the pyridine ring facilitates this substitution.

Introduction of the Cyclopropoxy Group: The formation of the cyclopropoxy ether linkage is more challenging. A well-established method for forming aryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction involves the copper-catalyzed coupling of a hydroxyl group with an alkyl or aryl halide. nih.gov In this context, a 5-hydroxy-4-methoxynicotinonitrile intermediate could be reacted with a cyclopropyl (B3062369) halide, such as cyclopropyl bromide, in the presence of a copper catalyst (e.g., CuI) and a base (e.g., K2CO3 or Cs2CO3) at elevated temperatures. The use of ligands like phenanthroline or N,N'-dimethylethylenediamine can often accelerate the reaction and improve yields. nih.gov

An alternative modern approach could involve palladium-catalyzed cross-coupling reactions, which have been successfully used for the direct cyclopropylation of other heterocycles. nih.gov

The final key transformation is the chemoselective formation of the aldehyde group from a more stable precursor. This step must be performed under mild conditions to avoid side reactions with the sensitive alkoxy groups.

Reduction of Esters: The partial reduction of a nicotinic acid ester to the corresponding aldehyde is a highly effective strategy. Diisobutylaluminium hydride (DIBAL-H) is a widely used reagent for this transformation. The reaction is typically carried out at low temperatures (-78 °C) to prevent over-reduction to the primary alcohol. The low temperature stabilizes the hemiacetal intermediate formed, which upon aqueous workup, collapses to the desired aldehyde. researchgate.net

Reduction of Nitriles: Similarly, a nitrile group can be selectively reduced to an aldehyde. Reagents such as DIBAL-H can also be used for this purpose. Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid to form an aldiminium salt intermediate that is subsequently hydrolyzed to the aldehyde. Raney-Nickel catalyzed hydrogenation in the presence of formic acid is another reported method for reducing nitriles to aldehydes. researchgate.net

The following table summarizes and compares various methods for the crucial aldehyde formation step.

Stereoselective Synthesis Considerations for Related Analogues

While this compound itself is an achiral molecule, the synthetic strategies discussed can be extended to analogues bearing stereocenters. For example, if the aldehyde were to be reacted with a nucleophile to form a chiral secondary alcohol, or if a substituent on the cyclopropyl ring created chirality, stereoselective control would become paramount.

In the synthesis of such analogues, several strategies could be employed:

Asymmetric Reduction: If an analogue contained a ketone instead of an aldehyde, asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) or chiral reducing agents (e.g., CBS reagents) could establish a stereogenic alcohol center with high enantioselectivity.

Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor (e.g., forming a chiral ester or amide from the nicotinic acid) to direct the stereochemical outcome of a subsequent reaction, such as an alkylation or addition reaction. The auxiliary would then be removed in a later step.

Substrate-Controlled Diastereoselectivity: In molecules with existing stereocenters, the introduction of new stereocenters can be influenced by the steric and electronic properties of the existing chiral elements, leading to a diastereoselective outcome.

Application of Green Chemistry Principles in the Synthesis of Nicotinaldehydes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles can be applied to the synthesis of this compound to create more sustainable and efficient routes.

Key green chemistry considerations include:

Atom Economy: Utilizing multicomponent reactions (MCRs) to construct the pyridine core maximizes atom economy by incorporating multiple starting materials into the final product in a single step, generating fewer byproducts. nih.govacs.org

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) like DMF or chlorinated solvents with greener alternatives such as water, ethanol, or supercritical CO₂ can significantly reduce the environmental impact.

Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. This applies to the Ullmann condensation (catalytic copper) and aldehyde formation (e.g., catalytic hydrogenation). The use of recoverable and reusable nanocatalysts is a particularly promising area. researchgate.net

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and often improve yields in the synthesis of pyridine derivatives, leading to significant energy savings compared to conventional heating methods. nih.govacs.org

The following table outlines potential green alternatives for key synthetic steps.

By integrating these advanced strategies and green chemistry principles, the synthesis of this compound and its analogues can be achieved with high levels of efficiency, control, and environmental responsibility.

Chemical Reactivity and Transformation of 5 Cyclopropoxy 4 Methoxynicotinaldehyde

Electrophilic and Nucleophilic Reactions at the Aldehyde Moiety

The aldehyde group is a primary site for chemical reactions, characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, making the carbon atom susceptible to attack by nucleophiles. ncert.nic.inbyjus.com Consequently, the predominant reactions at the aldehyde moiety are nucleophilic additions. fiveable.me

Aromatic aldehydes, such as 5-Cyclopropoxy-4-methoxynicotinaldehyde, are generally less reactive than their aliphatic counterparts. libretexts.org This reduced reactivity is attributed to the electron-donating resonance effect of the aromatic ring, which decreases the partial positive charge on the carbonyl carbon. openstax.org Nevertheless, the aldehyde group readily participates in a variety of transformations.

Key reactions involving the aldehyde moiety include:

Addition of Cyanide: Reaction with hydrogen cyanide (HCN), typically catalyzed by a base, yields a cyanohydrin. The cyanide ion acts as a potent nucleophile, attacking the carbonyl carbon. ncert.nic.inbyjus.com

Acetal Formation: In the presence of an acid catalyst, aldehydes react with alcohols to form hemiacetals, which can then react with a second alcohol molecule to produce stable acetals. This reaction is reversible and can be used as a protecting group strategy for the aldehyde. ncert.nic.inbyjus.com

Reaction with Amines: Primary amines add to the aldehyde to form carbinolamines, which subsequently dehydrate to yield imines (Schiff bases). Reactions with secondary amines can lead to the formation of enamines if a proton is available on the α-carbon. byjus.com

Reduction: The aldehyde can be readily reduced to a primary alcohol (5-Cyclopropoxy-4-methoxy-3-pyridinemethanol) using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: The aldehyde group can be oxidized to a carboxylic acid (5-Cyclopropoxy-4-methoxynicotinic acid) using various oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

| Reactant/Condition | Product Type | General Mechanism |

|---|---|---|

| HCN, Base catalyst | Cyanohydrin | Nucleophilic attack by CN⁻ followed by protonation. ncert.nic.in |

| R'OH, Acid catalyst | Acetal | Acid-catalyzed nucleophilic attack by alcohol, forming a hemiacetal, followed by a second alcohol addition. byjus.com |

| R'NH₂ | Imine (Schiff Base) | Nucleophilic addition of the amine followed by dehydration. byjus.com |

| NaBH₄ or LiAlH₄ | Primary Alcohol | Hydride transfer to the carbonyl carbon. |

| KMnO₄ or H₂CrO₄ | Carboxylic Acid | Oxidation of the aldehyde group. |

Reactivity Patterns of the Substituted Pyridine (B92270) Ring System

The pyridine ring is a π-deficient aromatic system due to the electronegative nitrogen atom, which makes it generally less reactive towards electrophilic aromatic substitution than benzene. mdpi.com The reactivity is further modulated by the substituents on the ring.

The reactivity of the pyridine ring in this compound is influenced by the combined electronic and steric effects of the cyclopropoxy, methoxy (B1213986), and aldehyde groups.

Electronic Effects:

Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a strong electron-donating group (EDG) through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect typically dominates, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (positions 3, 5).

Cyclopropoxy Group (-O-c-C₃H₅): Similar to the methoxy group, the cyclopropoxy group is also an electron-donating group, primarily through resonance. It contributes to increasing the electron density of the aromatic system.

Aldehyde Group (-CHO): Positioned at the 3-position (nicotinaldehyde), the aldehyde group is a strong electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect). It deactivates the ring by pulling electron density away from it. ncert.nic.in

The pyridine nitrogen itself is electron-withdrawing, further reducing the ring's electron density. mdpi.com The net effect is a complex electronic environment where the two EDGs at positions 4 and 5 work to counteract the deactivating effects of the ring nitrogen and the EWG at position 3. This electronic push-pull system significantly influences the site of any potential electrophilic or nucleophilic attack on the ring. The electron-donating groups would generally direct electrophilic attack to positions 2 and 6, but these positions are also most deactivated by the ring nitrogen.

Steric Effects: The cyclopropoxy group is sterically more demanding than the methoxy group. Both substituents, along with the aldehyde group, create steric hindrance around the pyridine ring, which can influence the approach of reagents. For instance, reactions at the 2- and 6-positions might be sterically hindered by the adjacent substituents at positions 3, 4, and 5.

| Substituent | Position | Electronic Effect | Impact on Ring |

|---|---|---|---|

| Aldehyde (-CHO) | 3 | Strongly Electron-Withdrawing (-R, -I) | Deactivating |

| Methoxy (-OCH₃) | 4 | Strongly Electron-Donating (+R > -I) | Activating |

| Cyclopropoxy (-O-c-C₃H₅) | 5 | Electron-Donating (+R) | Activating |

| Ring Nitrogen | 1 | Strongly Electron-Withdrawing (-I, -R) | Deactivating |

Aromatic Nucleophilic Substitution (SNAr) reactions typically require an electron-deficient aromatic ring and the presence of a good leaving group (such as a halide). researchgate.net The pyridine ring is inherently electron-deficient, which is favorable for SNAr. The presence of the electron-withdrawing aldehyde group further enhances this deficiency.

However, this compound lacks a conventional leaving group. While methoxy groups can sometimes act as leaving groups in SNAr reactions, this usually requires harsh conditions and strong nucleophiles. The electron-donating nature of the cyclopropoxy group at position 5 would also disfavor a nucleophilic attack at the adjacent position 4 (where the methoxy group is) or position 6. Recent research has shown that SNAr-type reactions can be achieved on electron-rich arenes using photoredox catalysis, but this typically involves functionalizing an aryl halide. acs.orgnih.govresearchgate.net Given the electronic profile and lack of a labile leaving group, traditional SNAr reactions on this molecule are predicted to be challenging.

Transformations Involving the Cyclopropoxy Group

The cyclopropoxy group, consisting of a strained three-membered ring attached to an ether oxygen, offers unique pathways for chemical transformation.

The high ring strain (approximately 27.5 kcal/mol) of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions. nih.gov For aryl cyclopropyl (B3062369) ketones and ethers, ring-opening can be initiated by Lewis acids, palladium catalysts, or under radical conditions. acs.orgrsc.orgbeilstein-journals.org

The cleavage of the cyclopropane ring can proceed via different mechanisms:

Acid-Catalyzed Opening: In the presence of a Lewis acid, coordination to the ether oxygen can weaken the cyclopropane C-C bonds, facilitating cleavage to form a more stable carbocationic intermediate, which can then be trapped by a nucleophile.

Radical-Mediated Opening: Radical-induced ring-opening is a common transformation for cyclopropane derivatives. beilstein-journals.org This can lead to the formation of an alkyl radical that can participate in subsequent reactions.

Transition Metal-Catalyzed Opening: Catalysts such as palladium can induce the ring-opening of cyclopropyl ketones to form α,β-unsaturated ketones. rsc.org A similar reactivity might be extrapolated to the cyclopropoxy group, potentially leading to ring-opened products.

The regioselectivity of the ring-opening would be influenced by the electronic effects of the pyridine ring and the stability of the resulting intermediates.

Beyond ring-opening, the C-O ether bond of the cyclopropoxy group can be targeted for cleavage. The cleavage of aryl-alkyl ethers is a fundamental transformation in organic synthesis. researchgate.net Reagents commonly used for this purpose include strong acids like HBr or HI, or Lewis acids such as BBr₃.

A key challenge in this specific molecule would be achieving selective cleavage. Both a cyclopropoxy and a methoxy group are present as aryl ethers. Their relative reactivity towards ether cleavage reagents would determine the outcome. It is plausible that the cyclopropoxy ether might be cleaved preferentially under certain conditions due to the release of ring strain upon reaction at the adjacent oxygen atom. Conversely, the methoxy group might be more susceptible to standard ether cleavage conditions. The choice of reagents and reaction conditions would be critical to control the selectivity of this transformation. researchgate.netresearchgate.net

Carbon-Carbon Bond Forming Reactions

The aldehyde functional group is a cornerstone of carbon-carbon bond formation in organic synthesis. While no specific examples involving this compound have been documented, it is highly probable that it would participate in classic reactions such as Grignard and cycloaddition reactions.

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental method for creating new carbon-carbon bonds and producing secondary alcohols. masterorganicchemistry.comwikipedia.org It is anticipated that this compound would react readily with various Grignard reagents. The electron-donating nature of the methoxy and cyclopropoxy groups could potentially influence the electrophilicity of the aldehyde's carbonyl carbon, thereby affecting the reaction rate.

A hypothetical Grignard reaction is presented in the table below:

| Reactant 1 | Grignard Reagent (R-MgX) | Expected Product (after acidic workup) |

|---|---|---|

| This compound | Methylmagnesium bromide (CH₃MgBr) | 1-(5-Cyclopropoxy-4-methoxypyridin-3-yl)ethanol |

| This compound | Phenylmagnesium bromide (C₆H₅MgBr) | (5-Cyclopropoxy-4-methoxypyridin-3-yl)(phenyl)methanol |

Cycloaddition Reactions: Cycloaddition reactions are powerful tools for the construction of cyclic molecules. researchgate.net The aldehyde group of this compound could potentially act as a dienophile or participate in 1,3-dipolar cycloadditions, although such reactivity is less common for simple aldehydes compared to other carbonyl compounds. The electron-rich pyridine ring, activated by the alkoxy substituents, might also be a candidate for participation in certain cycloaddition reactions. However, without experimental data, this remains speculative.

Oxidation and Reduction Chemistry of this compound

The aldehyde functional group is readily susceptible to both oxidation and reduction, offering pathways to other important functional groups.

Oxidation: The aldehyde group of this compound is expected to be easily oxidized to a carboxylic acid. A variety of oxidizing agents are commonly employed for this transformation.

The anticipated oxidation reaction is detailed in the table below:

| Reactant | Oxidizing Agent | Expected Product |

|---|---|---|

| This compound | Potassium permanganate (KMnO₄) | 5-Cyclopropoxy-4-methoxynicotinic acid |

| This compound | Silver(I) oxide (Ag₂O) (Tollens' reagent) | 5-Cyclopropoxy-4-methoxynicotinic acid |

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. This is a common transformation in organic synthesis, and numerous reducing agents are available to achieve this.

The expected reduction reaction is summarized in the table below:

| Reactant | Reducing Agent | Expected Product |

|---|---|---|

| This compound | Sodium borohydride (NaBH₄) | (5-Cyclopropoxy-4-methoxypyridin-3-yl)methanol |

| This compound | Lithium aluminum hydride (LiAlH₄) | (5-Cyclopropoxy-4-methoxypyridin-3-yl)methanol |

Applications of 5 Cyclopropoxy 4 Methoxynicotinaldehyde As a Versatile Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Structures

Theoretically, 5-Cyclopropoxy-4-methoxynicotinaldehyde could serve as a key starting material for the synthesis of various complex heterocyclic structures. The aldehyde group can participate in condensation reactions with a variety of nucleophiles, such as amines, enamines, and active methylene (B1212753) compounds, to form new rings fused to the pyridine (B92270) core. For example, reactions with β-ketoesters or malononitrile could lead to the formation of fused dihydropyridine or pyranopyridine systems, which are prevalent motifs in biologically active molecules.

Precursor in the Synthesis of Biologically Relevant Nitrogen-Containing Compounds

The aldehyde functionality of this compound is a gateway to numerous nitrogen-containing functional groups. Reductive amination with primary or secondary amines would yield the corresponding substituted aminomethylpyridines. These amines could be further elaborated into more complex structures, such as amides, sulfonamides, or ureas, which are common functionalities in drug candidates. Additionally, the aldehyde could be converted to an oxime or a hydrazone, providing further opportunities for cyclization reactions to form heterocycles like isoxazoles or pyrazoles.

Participation in Multi-Component Reactions for Enhanced Molecular Diversity

Multi-component reactions (MCRs) are powerful tools for rapidly generating molecular complexity from simple starting materials. As an aldehyde, this compound is a prime candidate for participation in a variety of MCRs. For instance, in a Ugi or Passerini reaction, it could be combined with an amine, an isocyanide, and a carboxylic acid (in the case of the Ugi reaction) to produce complex peptidomimetic structures. The unique substitution pattern of the pyridine ring would be directly incorporated into the final product, allowing for the exploration of novel chemical space.

Utility in the Development of Novel Organic Synthetic Methodologies

The specific electronic and steric properties imparted by the cyclopropoxy and methoxy (B1213986) groups could make this compound a useful substrate for testing and developing new synthetic methods. For example, its reactivity in novel C-H activation or cross-coupling reactions could be investigated. The cyclopropyl (B3062369) group, in particular, can exhibit unique reactivity under certain conditions, and its influence on reactions at the adjacent positions of the pyridine ring could be a subject of methodological studies.

Spectroscopic and Spectrometric Characterization for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

High-field ¹H and ¹³C NMR spectra offer precise chemical shift information and coupling patterns essential for the initial structural assessment of 5-Cyclopropoxy-4-methoxynicotinaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides a map of all hydrogen atoms. The expected signals for this compound would feature distinct resonances for the pyridine (B92270) ring, aldehyde, methoxy (B1213986), and cyclopropoxy protons. The aldehyde proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group. The two protons on the pyridine ring would appear as singlets in the aromatic region, while the methoxy group would present as a sharp singlet. The cyclopropoxy group would show a characteristic set of multiplets for its methine and methylene (B1212753) protons at the upfield end of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this molecule, ten unique carbon signals are anticipated. The carbonyl carbon of the aldehyde group would be the most downfield signal. The carbons of the pyridine ring would resonate in the aromatic region, with those bearing oxygen substituents (C4 and C5) shifted further downfield. The methoxy carbon and the carbons of the cyclopropoxy group would appear in the aliphatic region of the spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | ~10.1 | s | ~191.0 |

| Pyridine H-2 | ~8.8 | s | ~152.0 (C-2) |

| Pyridine H-6 | ~8.5 | s | ~155.0 (C-6) |

| Methoxy (OCH₃) | ~4.0 | s (3H) | ~56.5 |

| Cyclopropoxy CH | ~4.1 | m (1H) | ~62.0 |

| Cyclopropoxy CH₂ | ~0.9 | m (4H) | ~7.0 |

| Pyridine C-3 | - | - | ~120.0 |

| Pyridine C-4 | - | - | ~158.0 |

| Pyridine C-5 | - | - | ~145.0 |

Note: Data is predicted based on theoretical principles and analysis of structurally similar compounds.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the methine and methylene protons within the cyclopropoxy ring, confirming the integrity of this group. science.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). wikipedia.org It would be used to definitively assign the ¹³C signals for each protonated carbon, such as linking the methoxy proton signal to the methoxy carbon signal and the cyclopropoxy proton signals to their respective carbon signals. science.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. wikipedia.org This technique would be instrumental in placing the substituents onto the pyridine ring. For instance, correlations would be expected from the methoxy protons to the C-4 carbon of the pyridine ring and from the cyclopropoxy methine proton to the C-5 carbon, confirming their positions. Correlations from the aldehyde proton to C-3 and C-4 would also be anticipated. science.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of bonding. harvard.edu A NOESY spectrum could show correlations between the methoxy protons and the pyridine proton at H-6, as well as between the cyclopropoxy methine proton and the pyridine proton at H-6, providing insights into the preferred conformation of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule with high accuracy, which allows for the unambiguous determination of its elemental formula. imrpress.com For this compound (C₁₀H₁₁NO₃), the expected exact mass for the protonated molecular ion [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Exact Mass | 193.0739 u |

| Predicted [M+H]⁺ | 194.0812 u |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation. bluthbio.com Analyzing the resulting fragment ions provides valuable structural information and helps to piece the molecule together. nih.govresearchgate.net The fragmentation of the [M+H]⁺ ion of this compound would likely proceed through characteristic pathways. researchgate.net

Key expected fragmentation steps include:

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a loss of 28 Da.

Loss of a methyl radical (•CH₃): From the methoxy group, resulting in a loss of 15 Da.

Cleavage of the cyclopropoxy group: This could occur via loss of a cyclopropyl (B3062369) radical (•C₃H₅, 41 Da) or through rearrangements.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. researchgate.net

The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-3050 | C-H stretch | Aromatic & Cyclopropyl C-H |

| ~2850-2950 | C-H stretch | Methoxy C-H |

| ~2830, ~2730 | C-H stretch (Fermi doublet) | Aldehyde C-H |

| ~1705 | C=O stretch | Aromatic Aldehyde |

| ~1580, ~1490 | C=C / C=N stretch | Pyridine Ring |

| ~1260, ~1040 | C-O stretch | Aryl-Alkyl Ethers |

Note: Data is predicted based on theoretical principles and analysis of structurally similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. science-softcon.de The presence of the substituted pyridine ring conjugated with the aldehyde carbonyl group forms a significant chromophore in this compound.

The UV-Vis spectrum would be expected to show absorptions corresponding to:

π → π* transitions: These high-energy transitions involve electrons in the pi-bonding orbitals of the aromatic system and carbonyl group. They typically result in strong absorption bands at shorter wavelengths.

n → π* transitions: This lower-energy transition involves the non-bonding electrons on the oxygen atom of the carbonyl group. It results in a weaker absorption band at a longer wavelength compared to the π → π* transitions. rsc.org

The exact position (λmax) and intensity of these absorption bands are sensitive to the solvent used and the specific substitution pattern on the aromatic ring.

Integrated Spectroscopic Approaches for Definitive Structural Assignment

The conclusive determination of the structure of this compound relies on the synergistic interpretation of data from various spectroscopic methods. While ¹H NMR provides information about the proton environment and connectivity, ¹³C NMR offers insights into the carbon skeleton. Mass spectrometry, in turn, confirms the molecular weight and elemental composition. The convergence of these data sets provides an unequivocal confirmation of the assigned structure.

A detailed analysis of the ¹H NMR spectrum is the first step in this integrated approach. The spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine ring, the aldehyde proton, the methoxy group protons, and the protons of the cyclopropoxy group. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals are critical in establishing the relative positions of the substituents on the pyridine core. For instance, the aldehyde proton is anticipated to appear as a singlet in the downfield region, typically around 10.0 ppm, due to the deshielding effect of the carbonyl group. The protons of the methoxy group would present as a sharp singlet at approximately 4.0 ppm. The cyclopropoxy group would give rise to a more complex set of signals in the upfield region, characteristically appearing as multiplets.

Complementing the proton data, the ¹³C NMR spectrum provides a map of the carbon framework. Each unique carbon atom in the molecule will produce a distinct signal. The carbonyl carbon of the aldehyde is expected to be significantly downfield, often exceeding 190 ppm. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the electron-donating effects of the methoxy and cyclopropoxy groups and the electron-withdrawing nature of the aldehyde group. The methoxy carbon will appear as a singlet around 55-60 ppm, while the carbons of the cyclopropyl ring will be observed at higher field strengths.

Mass spectrometry serves to corroborate the molecular formula and provide further structural clues. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the accurate mass of the molecular ion, allowing for the calculation of the elemental composition and confirming the molecular formula of C₁₀H₁₁NO₃. Fragmentation patterns observed in the mass spectrum can also offer supporting evidence for the proposed structure by showing the loss of specific fragments, such as the methoxy or cyclopropoxy groups.

The collective evidence from these spectroscopic techniques provides a robust and definitive structural assignment for this compound. The congruence of the data from ¹H NMR, ¹³C NMR, and mass spectrometry leaves no ambiguity as to the identity and structure of the compound.

| Technique | Observed Data | Interpretation |

| ¹H NMR | Distinct signals for aromatic, aldehyde, methoxy, and cyclopropoxy protons with characteristic chemical shifts and coupling patterns. | Confirms the presence and connectivity of all proton-containing functional groups. |

| ¹³C NMR | Resonances corresponding to the carbonyl, aromatic, methoxy, and cyclopropyl carbons. | Elucidates the carbon skeleton of the molecule. |

| Mass Spectrometry | Molecular ion peak consistent with the calculated molecular weight. | Confirms the molecular formula and provides evidence of structural fragments. |

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of molecules, offering a balance between accuracy and computational cost. acs.org For a molecule like 5-Cyclopropoxy-4-methoxynicotinaldehyde, DFT calculations, often using a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to model its electronic behavior and energetics.

These calculations provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity.

Furthermore, DFT is used to calculate thermodynamic properties such as the molecule's total energy, enthalpy of formation, and dipole moment. The molecular electrostatic potential (MEP) can also be mapped to visualize electron-rich and electron-poor regions, identifying likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Electronic and Energetic Properties of this compound Calculated via DFT This data is illustrative and not derived from actual computations.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Total Energy | -785.4 Hartree | The total electronic and nuclear energy of the molecule in its optimized geometry. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides invaluable tools for predicting spectroscopic data, which can aid in the structural elucidation and characterization of new compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the magnetic shielding tensors of nuclei.

For this compound, the process would involve first optimizing the molecular geometry at a selected level of theory (e.g., B3LYP/6-311G(d,p)). Following this, a GIAO-DFT calculation would be performed on the optimized structure to compute the isotropic shielding values for each hydrogen (¹H) and carbon (¹³C) atom. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental spectra can confirm the molecular structure. researchgate.net

Table 2: Hypothetical Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This data is illustrative. Atom numbering corresponds to the standard IUPAC nomenclature for the pyridine (B92270) ring and its substituents.

| Atom | Hypothetical Predicted ¹³C Shift (ppm) | Hypothetical Predicted ¹H Shift (ppm) |

|---|---|---|

| C2 (Pyridine) | 150.1 | 8.55 |

| C3 (Pyridine, Aldehyde) | 125.8 | - |

| C4 (Pyridine, Methoxy) | 162.5 | - |

| C5 (Pyridine, Cyclopropoxy) | 145.3 | - |

| C6 (Pyridine) | 108.9 | 7.01 |

| Aldehyde Carbon | 190.5 | 10.20 |

| Methoxy (B1213986) Carbon | 56.2 | 3.95 |

| Cyclopropoxy CH | 65.4 | 3.80 |

| Cyclopropoxy CH₂ | 5.8 | 0.75 |

Mechanistic Elucidation of Key Organic Reactions Involving this compound

The aldehyde functional group is a key site for chemical transformations. Computational methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of organic reactions. umn.educoe.edu By mapping the potential energy surface (PES) for a proposed reaction, researchers can identify the structures and energies of reactants, transition states, intermediates, and products. ufl.edu

A characteristic reaction of an aldehyde is nucleophilic addition to the carbonyl carbon. For this compound, a theoretical study could investigate its reaction with a nucleophile such as cyanide ion (CN⁻). Calculations would locate the transition state for the nucleophilic attack on the carbonyl carbon. The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing insight into the reaction's kinetics. sumitomo-chem.co.jp This computational approach allows for the comparison of different possible reaction pathways to determine the most favorable one. rsc.org

Table 3: Hypothetical Relative Energies for the Nucleophilic Addition of Cyanide to this compound This data is illustrative. Energies are relative to the separated reactants.

| Species | Hypothetical Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (Aldehyde + CN⁻) | 0.0 | Starting materials in the gas phase. |

| Transition State (TS) | +12.5 | The highest energy point along the reaction coordinate, representing the activation barrier. |

| Intermediate (Alkoxide) | -8.2 | The tetrahedral intermediate formed after the addition of the cyanide ion. |

| Product (Cyanohydrin) | -15.7 | The final product after protonation of the alkoxide intermediate. |

Conformational Analysis and Stereochemical Prediction via Molecular Modeling

Most organic molecules are not rigid structures and can exist as a mixture of different conformers. This compound possesses flexibility due to the rotation around the single bonds connecting the methoxy and cyclopropoxy groups to the pyridine ring. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and their relative energies. ijpsr.com

Molecular modeling techniques, such as systematic or stochastic conformational searches, can be used to explore the potential energy surface. nih.gov For this molecule, a key analysis would involve scanning the dihedral angles corresponding to the C-O bonds of the substituents to locate energy minima. The relative energies of these conformers can then be calculated using DFT to determine their population distribution at a given temperature according to the Boltzmann distribution.

While this compound is achiral, its reaction at the aldehyde carbon can create a new stereocenter. Computational chemistry can be used to predict the stereochemical outcome of such reactions. acs.org This is achieved by locating the transition states for the formation of each possible stereoisomer. The difference in the activation energies for these competing pathways allows for the prediction of the product ratio (e.g., the enantiomeric excess), providing critical insight for asymmetric synthesis. nih.gov

Table 4: Hypothetical Relative Energies of Key Conformers of this compound This data is illustrative. Dihedral angles define the orientation of the substituents relative to the pyridine ring.

| Conformer | Hypothetical Dihedral Angles (Methoxy, Cyclopropoxy) | Hypothetical Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A | 0°, 0° | 0.00 | Global minimum energy conformer, substituents planar with the ring. |

| B | 0°, 90° | +1.8 | Cyclopropoxy group is perpendicular to the ring. |

| C | 90°, 0° | +2.5 | Methoxy group is perpendicular to the ring. |

| D | 90°, 90° | +4.1 | Both substituent groups are perpendicular to the ring. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyclopropoxy-4-methoxynicotinaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the pyridine ring. For example, a methoxy group at the 4-position can be functionalized via deprotection or substitution, followed by cyclopropoxylation at the 5-position. Optimization includes:

- Catalyst selection : Use phase-transfer catalysts to enhance cyclopropoxide reactivity.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity .

- Temperature control : Reflux conditions (e.g., 80–100°C) balance reaction rate and byproduct minimization .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 1–4 weeks. Monitor degradation via TLC or HPLC .

- Stabilizers : Evaluate antioxidants (e.g., BHT) or inert atmospheres (N) to suppress aldehyde oxidation .

- Data interpretation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-validation : Combine H/C NMR, high-resolution MS, and X-ray crystallography (if crystalline) to confirm assignments .

- Solvent effects : Note that aldehyde proton shifts vary with solvent polarity (e.g., DMSO-d vs. CDCl) .

- Reference databases : Compare data with NIST Chemistry WebBook entries for analogous nicotinaldehydes .

Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT calculations : Model transition states for nucleophilic attack at the aldehyde vs. pyridine ring. Use software (e.g., Gaussian) with B3LYP/6-31G* basis sets .

- Electrostatic potential maps : Visualize electron-deficient regions (e.g., aldehyde carbonyl) to prioritize reaction sites .

- Experimental correlation : Validate predictions with kinetic studies (e.g., monitoring by F NMR if using fluorinated nucleophiles) .

Q. What experimental designs mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protecting groups : Temporarily mask the aldehyde with acetals or hydrazones during pyridine ring modifications .

- Flow chemistry : Minimize residence time to reduce aldehyde oxidation in air-sensitive reactions .

- Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry or catalysts accordingly .

Guidance for Rigorous Research Design

- Apply the FINER framework to evaluate questions: Ensure feasibility (e.g., access to NMR), novelty (e.g., unexplored cyclopropoxy effects), and relevance (e.g., applications in medicinal chemistry) .

- For data contradictions , replicate experiments under standardized conditions (e.g., controlled humidity for hygroscopic aldehydes) and consult peer-reviewed spectral libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.